1-Azidonaphthalene

Photochemistry Nitrene Chemistry Aryl Azides

1-Azidonaphthalene (CAS 6921-40-0), also known as α-naphthyl azide, is a prototypical polycyclic aromatic azide. It belongs to the naphthalene class of compounds and features an azido (-N3) functional group directly attached to the 1-position of the naphthalene ring system.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 6921-40-0
Cat. No. B1266176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azidonaphthalene
CAS6921-40-0
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=[N+]=[N-]
InChIInChI=1S/C10H7N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyHYISGPFBRUIUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azidonaphthalene (6921-40-0): A Foundational Aryl Azide for Photochemical and Click Chemistry Applications


1-Azidonaphthalene (CAS 6921-40-0), also known as α-naphthyl azide, is a prototypical polycyclic aromatic azide. It belongs to the naphthalene class of compounds and features an azido (-N3) functional group directly attached to the 1-position of the naphthalene ring system [1]. This structure imparts distinct photochemical properties and reactivity profiles compared to simpler aryl azides like phenyl azide, making it a valuable tool in photochemistry, photoaffinity labeling, and as a model substrate for developing sterically hindered 'click' reactions [2].

1-Azidonaphthalene (6921-40-0): Why Simple Azide Substitution Fails in Advanced Research Workflows


The photochemical and reactive outcomes of 1-azidonaphthalene are not predictable from simpler, monocyclic azides like phenyl azide. Unlike azidobenzenes, which reliably undergo ring expansion to 3H-azepines upon photolysis in the presence of amines, polynuclear aryl azides such as 1- and 2-azidonaphthalene do not follow this pathway; instead, they require strongly basic conditions to achieve ring expansion to benzazepine systems [1]. Furthermore, the extended π-system of the naphthalene core fundamentally alters the energetics and lifetimes of key reactive intermediates like singlet nitrenes and tricyclic azirines, directly impacting product distribution in trapping experiments [2]. Simply substituting a generic phenyl azide for a naphthyl azide will lead to different reaction outcomes, necessitating the use of the specific naphthyl derivative for applications requiring its unique photochemical fingerprint.

1-Azidonaphthalene (6921-40-0): Quantitative Evidence Guide for Differentiated Scientific Performance


Differentiated Photochemical Reaction Pathway: Ring Expansion Resistance vs. Azidobenzene

Unlike azidobenzenes, which ring expand to form 3H-azepines on photolysis in the presence of an amine or alcohol, polynuclear aryl azides like 1-azidonaphthalene only reliably undergo ring expansion to benzazepine systems under strongly basic conditions [1]. This differential reactivity is demonstrated by the fact that 2-azidonaphthalene fails to ring expand in primary or secondary amine solutions; however, on irradiation in the presence of 3 M potassium methoxide in methanol/dioxane solution, followed by heating, 3-methoxy-1H-2-benzazepine is formed in 84% yield [1].

Photochemistry Nitrene Chemistry Aryl Azides

Reduced Mutagenic Potency: Lower DNA-Binding Risk Compared to Other Aryl Azides

In a direct head-to-head comparison of the mutagenic potency of aryl azide photolysis products, 1-azidonaphthalene exhibited the lowest potency in a series that included 1-azidopyrene, 6-azidochrysene, 2-azidofluorene, 4-azidobiphenyl, and 2-azidonaphthalene [1]. The potency sequence, from highest to lowest, was: azido-IQ > 1-azidopyrene > azido-MeIQx > 6-azidochrysene > 2-azidofluorene > 4-azidobiphenyl > 2-azidonaphthalene > 1-azidonaphthalene [1].

Genotoxicity Photoaffinity Labeling Nitrenium Ions

Efficient Lipid Core Penetration: Validated Membrane Labeling from Within the Bilayer

1-Azidonaphthalene demonstrates an ability to partition into and label the hydrophobic core of lipid membranes, a property validated against another hydrophobic azide. When radioactive 1-azidonaphthalene and 1-azido-4-iodobenzene were added to liposomes and sarcoplasmic reticulum membranes, both were able to reach the liquid hydrocarbon-like core, as demonstrated by encounter quenching of perylene fluorescence [1]. Upon photoactivation, 1-azidonaphthalene-labeled fatty acyl chains and, importantly, about half of the radioactivity was associated with membrane proteins, including the Ca²⁺-ATPase [1].

Photoaffinity Labeling Membrane Proteins Lipid Bilayer

Unique Singlet Nitrene Lifetime: Contrasting Photophysics with 2-Azidonaphthalene

The photochemistry of 1- and 2-azidonaphthalene differs fundamentally at the intermediate level. Laser flash photolysis (LFP) of 1-naphthyl azide in glassy 3-methylpentane at 77 K produces singlet 1-naphthylnitrene, which relaxes to the triplet state with an intersystem crossing rate constant (k_isc) of (1.1 ± 0.1) × 10⁷ s⁻¹ [1]. In stark contrast, LFP of 2-naphthyl azide under identical conditions fails to produce the corresponding singlet nitrene, presumably due to a much faster (k ≥ 10⁸ s⁻¹) isomerization to an azirine [1].

Nitrene Chemistry Laser Flash Photolysis Reaction Kinetics

Complete Viral Inactivation: Validated Efficacy for Enveloped Virus Research

1-Azidonaphthalene (AzNAP) was directly compared to other hydrophobic aryl-azido compounds for its ability to inactivate HIV-1. Treatment of HIV-1 with 1-azidonaphthalene (AzNAP) followed by UVA irradiation for 2 min resulted in complete viral inactivation [1]. This inactivation was dependent on the azido moiety, as non-azido controls had no effect. Other azido compounds tested in the same study, including 1,5-diazidonapthalene (DAN) and 1-iodo,5-azidonaphthalene (INA), also achieved complete inactivation [1].

Virology Viral Inactivation Photoactive Compounds

Low-Temperature Trapping of Azirines: Enabling Mechanistic Nitrene Studies

1-Azidonaphthalene is a key substrate for matrix isolation studies of reactive intermediates. UV irradiation of 1-azidonaphthalene in N₂ or Ar matrices at 12 K leads to the formation of didehydrobenzazepines via photolabile precursors which are assigned as tricyclic azirine structures [1]. This same study also examined 2-azidonaphthalene, demonstrating that both isomers generate structurally related but distinct azirine and benzazepine intermediates under these cryogenic conditions [1].

Nitrene Chemistry Matrix Isolation Reaction Mechanism

1-Azidonaphthalene (6921-40-0): Optimal Research and Industrial Application Scenarios


Photoaffinity Labeling of Integral Membrane Proteins and Lipids

1-Azidonaphthalene is ideally suited for photoaffinity labeling studies targeting the hydrophobic core of biological membranes. Its proven ability to partition into the lipid bilayer and, upon photoactivation, covalently label both fatty acyl chains and integral membrane proteins (including Ca²⁺-ATPase) makes it a valuable tool for mapping membrane protein topology and identifying lipid-protein interactions [4].

Mechanistic Studies of Nitrene and Azirine Chemistry

The distinct and well-characterized photophysical properties of 1-azidonaphthalene, including its observable singlet nitrene intermediate (k_isc = 1.1 × 10⁷ s⁻¹ at 77 K) and the formation of tricyclic azirines at cryogenic temperatures, make it a gold-standard substrate for fundamental investigations into nitrene chemistry, matrix isolation spectroscopy, and laser flash photolysis experiments [REFS-1, REFS-2].

Creation of Inactivated Viral Particles for Vaccine Research

1-Azidonaphthalene (AzNAP) has demonstrated the ability to completely inactivate enveloped viruses like HIV-1 upon UVA irradiation while preserving critical surface antigenic structures. This property is leveraged in vaccine development to create safe, non-infectious viral particles that can still elicit a robust immune response [4].

Development of Sterically Hindered 'Click' Chemistry Reactions

As a prototypical sterically hindered aryl azide, 1-azidonaphthalene and its derivatives serve as challenging model substrates for developing and optimizing novel 'click' chemistry methodologies, particularly for the synthesis of sterically congested 1,5-disubstituted-1,2,3-triazoles using magnesium acetylides [4].

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